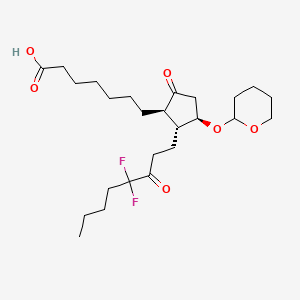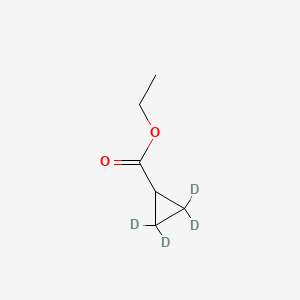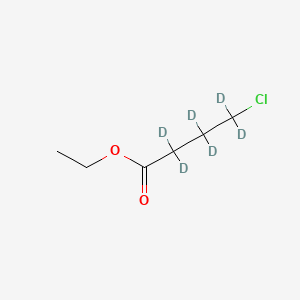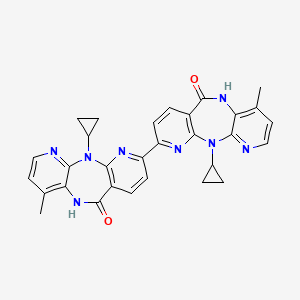
Triethylenethiophosphoramide-d12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a stable isotope-labeled compound with the molecular formula C6D12N3PS and a molecular weight of 201.29 g/mol . This compound is primarily used in scientific research for its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylenethiophosphoramide-d12 involves the deuteration of Triethylenethiophosphoramide. The process typically includes the following steps:
Starting Material: The synthesis begins with Triethylenethiophosphoramide.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms using deuterated reagents and solvents.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Triethylenethiophosphoramide are subjected to deuteration using industrial-grade deuterated reagents.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Triethylenethiophosphoramide-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxo analog, Tepa.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is Tepa.
Reduction: The major product is the reduced form of this compound.
Substitution: The products depend on the nucleophile used but typically include substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
Triethylenethiophosphoramide-d12 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies of anticancer drugs.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Triethylenethiophosphoramide-d12 involves its ability to act as an alkylating agent. The compound can form cross-links with DNA molecules, leading to DNA damage and inhibition of cell division. This mechanism is similar to that of its non-deuterated analog, Triethylenethiophosphoramide .
Molecular Targets: The primary target is the DNA molecule, specifically the N7 position of guanine bases.
Pathways Involved: The compound can follow two pathwaysdirect nucleophilic attack on the aziridine ring or hydrolysis to release aziridine, which then reacts with DNA
Comparación Con Compuestos Similares
Similar Compounds
Triethylenethiophosphoramide: The non-deuterated analog with similar chemical properties but different isotopic composition.
Tepa: The oxo analog formed by the oxidation of Triethylenethiophosphoramide.
Cyclophosphamide: Another alkylating agent used in cancer therapy
Uniqueness
Triethylenethiophosphoramide-d12 is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems .
Propiedades
Número CAS |
1276372-62-3 |
|---|---|
Fórmula molecular |
C6H12N3PS |
Peso molecular |
201.29 |
Nombre IUPAC |
sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-$l^{5} |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
Clave InChI |
FOCVUCIESVLUNU-LBTWDOQPSA-N |
SMILES |
C1CN1P(=S)(N2CC2)N3CC3 |
Sinónimos |
1,1’,1’’-Phosphinothioylidynetrisaziridine-d12; Tris(1-aziridinyl)phosphine-d12 Sulfide; AI 3-24916-d12; CBC 806495-d12; Girostan-d12; N,N’,N’’-Triethylenethio_x000B_phosphoramide-d12; Oncotepa-d12; Oncothio-tepa-d12; Oncotiotepa-d12; Phosphorothioic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxireno[a]indolizine](/img/structure/B587497.png)

![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)




